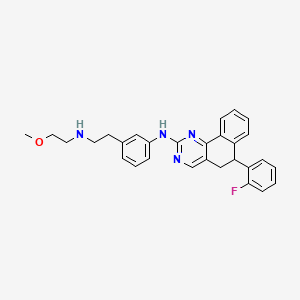
Derazantinib Racemate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ARQ-087 Racemate, also known as Derazantinib Racemate, is a novel, orally bioavailable, adenosine triphosphate competitive tyrosine kinase inhibitor. It exhibits potent activity against fibroblast growth factor receptor 1, fibroblast growth factor receptor 2, and fibroblast growth factor receptor 3 chondrocytes. This compound has shown significant potential in preclinical and clinical studies, particularly in targeting fibroblast growth factor receptor dysregulation, which is implicated in various cancers such as liver, gastric, ovarian, endometrial, and bladder cancers .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ARQ-087 Racemate involves multiple steps, including the formation of key intermediates and their subsequent coupling reactions. The specific synthetic routes and reaction conditions are proprietary and detailed information is not publicly available. it is known that the compound is synthesized through a series of chemical reactions that ensure its potency and bioavailability .
Industrial Production Methods: Industrial production of ARQ-087 Racemate follows Good Manufacturing Practices (GMP) to ensure the compound’s purity and consistency. The process involves large-scale synthesis, purification, and quality control measures to meet regulatory standards. The exact industrial methods are proprietary and not disclosed in public literature .
Chemical Reactions Analysis
Types of Reactions: ARQ-087 Racemate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the compound’s functional groups, potentially altering its activity.
Substitution: Substitution reactions can introduce different functional groups into the molecule, affecting its binding affinity and specificity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydroxylated compounds .
Scientific Research Applications
ARQ-087 Racemate has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study kinase inhibition and signal transduction pathways.
Biology: Investigates the role of fibroblast growth factor receptor signaling in cell proliferation, differentiation, and survival.
Medicine: Explores therapeutic potential in treating cancers with fibroblast growth factor receptor dysregulation, such as intrahepatic cholangiocarcinoma and urothelial cancer.
Industry: Applied in the development of targeted cancer therapies and combination treatments with chemotherapeutic agents
Mechanism of Action
ARQ-087 Racemate exerts its effects by competitively inhibiting the adenosine triphosphate binding site of fibroblast growth factor receptors. This inhibition blocks the phosphorylation and activation of downstream signaling pathways, such as the mitogen-activated protein kinase and phosphoinositide 3-kinase pathways. By disrupting these pathways, ARQ-087 Racemate induces cell cycle arrest and apoptosis in cancer cells with fibroblast growth factor receptor dysregulation .
Similar Compounds:
Derazantinib: The non-racemate form of ARQ-087, also a potent fibroblast growth factor receptor inhibitor.
Erdafitinib: Another fibroblast growth factor receptor inhibitor used in the treatment of urothelial carcinoma.
Pemigatinib: A selective fibroblast growth factor receptor inhibitor approved for treating cholangiocarcinoma.
Uniqueness: ARQ-087 Racemate is unique due to its multi-kinase inhibitory activity and its ability to target multiple fibroblast growth factor receptor isoforms with high potency. This broad-spectrum activity makes it a valuable candidate for treating various cancers driven by fibroblast growth factor receptor dysregulation .
properties
IUPAC Name |
6-(2-fluorophenyl)-N-[3-[2-(2-methoxyethylamino)ethyl]phenyl]-5,6-dihydrobenzo[h]quinazolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29FN4O/c1-35-16-15-31-14-13-20-7-6-8-22(17-20)33-29-32-19-21-18-26(24-10-4-5-12-27(24)30)23-9-2-3-11-25(23)28(21)34-29/h2-12,17,19,26,31H,13-16,18H2,1H3,(H,32,33,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPJDVVCDVBFRMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCCC1=CC(=CC=C1)NC2=NC=C3CC(C4=CC=CC=C4C3=N2)C5=CC=CC=C5F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

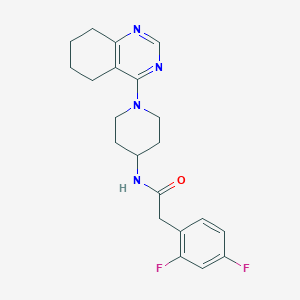
![3-[(5-chloro-2-methoxyphenyl)amino]-N-[cyano(2,4-difluorophenyl)methyl]propanamide](/img/structure/B2367423.png)
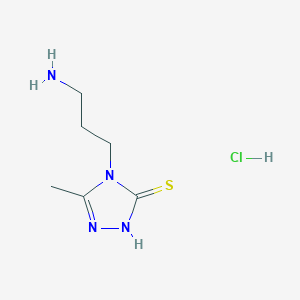
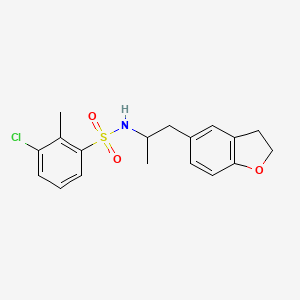
![6-(3,4-Dimethoxyphenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2367430.png)

![3-fluoro-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide](/img/structure/B2367432.png)

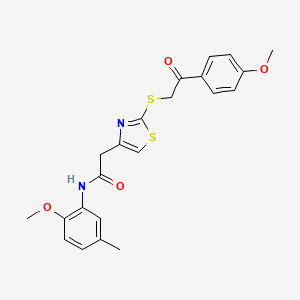

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide](/img/structure/B2367436.png)
![N-(4-methoxybenzo[d]thiazol-2-yl)-2,5-dimethyl-N-(pyridin-2-ylmethyl)furan-3-carboxamide](/img/structure/B2367438.png)

![(3Z)-1-(4-chlorobenzyl)-3-{[(3,5-dimethoxyphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2367443.png)